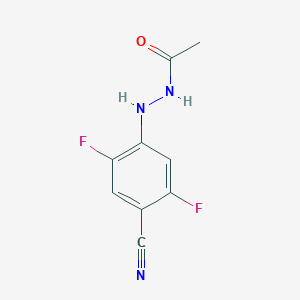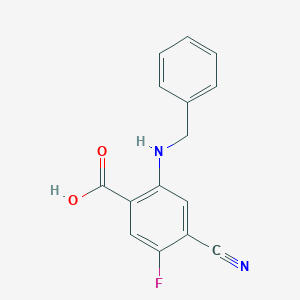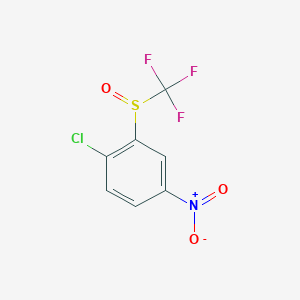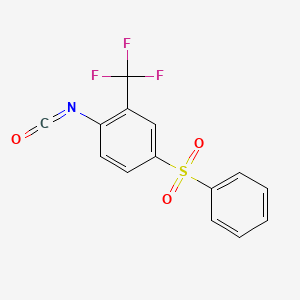
3-(Trifluoromethyl)-4-isocyanato-diphenyl sulfone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Trifluoromethyl)-4-isocyanato-diphenyl sulfone (TFIDS) is an organic compound that has been studied for its potential applications in scientific research. It is a synthetically produced compound, which is a derivative of diphenyl sulfone and isocyanic acid. TFIDS has been investigated for its ability to act as a catalyst in various organic reactions, as well as its ability to act as a stabilizing agent in certain laboratory experiments. Additionally, TFIDS has been studied for its potential use in biochemical and physiological processes.
科学研究应用
3-(Trifluoromethyl)-4-isocyanato-diphenyl sulfone has been studied for its potential use in various scientific research applications. It has been found to act as a catalyst in organic reactions, such as the oxidation of alkenes, the hydrolysis of amides, and the synthesis of polymers. Additionally, this compound has been studied for its ability to act as a stabilizing agent in certain laboratory experiments, such as the synthesis of polymers and the preparation of cyclic compounds.
作用机制
The mechanism of action of 3-(Trifluoromethyl)-4-isocyanato-diphenyl sulfone is not yet fully understood. However, it is believed that this compound acts as a Lewis acid, which is a type of acid that can donate a pair of electrons to a Lewis base, such as a metal ion or an organic compound. It is thought that this Lewis acid-base interaction is responsible for the catalytic activity of this compound in various organic reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it has been suggested that this compound may have potential applications in the field of drug delivery, as it has been shown to bind to certain proteins and nucleic acids. Additionally, this compound has been studied for its potential use in gene therapy, as it has been found to inhibit the activity of certain enzymes involved in gene expression.
实验室实验的优点和局限性
The use of 3-(Trifluoromethyl)-4-isocyanato-diphenyl sulfone in laboratory experiments has several advantages. It is a relatively inexpensive compound, and it is easy to synthesize. Additionally, this compound has been found to be a relatively stable compound, which makes it useful for long-term experiments. However, there are also some limitations to the use of this compound in laboratory experiments. For example, it has been found to be toxic to certain organisms, so it must be handled with care. Additionally, this compound has a high vapor pressure, which can make it difficult to handle in certain experiments.
未来方向
The potential applications of 3-(Trifluoromethyl)-4-isocyanato-diphenyl sulfone in scientific research are numerous. One potential future direction for this compound research is the investigation of its potential use in drug delivery systems. Additionally, this compound could be studied for its potential use in gene therapy, as it has been found to have some inhibitory effects on certain enzymes involved in gene expression. Furthermore, this compound could be studied for its potential use in the synthesis of polymers, as it has been found to act as a catalyst in certain polymerization reactions. Finally, this compound could be studied for its potential use in the stabilization of certain laboratory experiments, as it has been found to act as a stabilizing agent in certain reactions.
合成方法
3-(Trifluoromethyl)-4-isocyanato-diphenyl sulfone can be synthesized through a two-step process. The first step involves the reaction of a trifluoromethyl iodide and a diphenyl sulfone in a solvent, such as acetonitrile. This reaction produces a trifluoromethyl sulfone. The second step involves the reaction of the trifluoromethyl sulfone with isocyanic acid in a solvent, such as dimethylformamide. This reaction produces the desired this compound product.
属性
IUPAC Name |
4-(benzenesulfonyl)-1-isocyanato-2-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F3NO3S/c15-14(16,17)12-8-11(6-7-13(12)18-9-19)22(20,21)10-4-2-1-3-5-10/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUGPRGZIRUBPDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CC(=C(C=C2)N=C=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F3NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


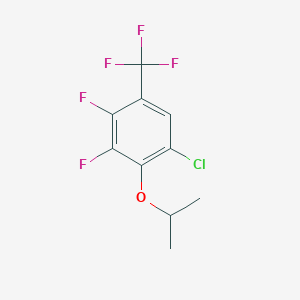

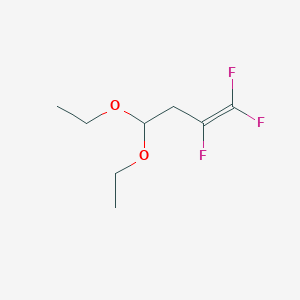
![1,5-Di-(3-pyridyl)-3-(2,6-difluorophenyl)-4-[(2,6-difluorophenyl)ethanol]-1,5-pentanedione](/img/structure/B6313288.png)
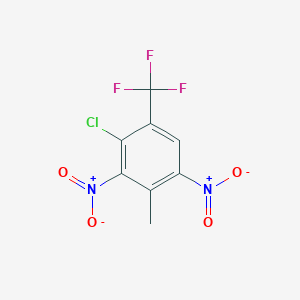
![1-(4-Trifluoromethylphenyl)-3-[2,6-difluorophenyl]-2-propen-1-one](/img/structure/B6313299.png)
![4-{[3,3,4,4,5,5-Hexafluoro-2-(4-methoxyphenoxy)cyclopent-1-en-1-yl]oxy}benzonitrile](/img/structure/B6313303.png)
